Product packaging for 1-(Benzo[b]thiophen-5-yl)piperazine(Cat. No.:CAS No. 433303-94-7)

1-(Benzo[b]thiophen-5-yl)piperazine

Cat. No.: B3137099
CAS No.: 433303-94-7
M. Wt: 218.32 g/mol
InChI Key: YGAGYXZPHGMRHX-UHFFFAOYSA-N
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Description

Contextualization of Piperazine (B1678402) Derivatives in Medicinal Chemistry

The piperazine ring, a six-membered heterocycle containing two opposing nitrogen atoms, is a cornerstone in the field of medicinal chemistry. nih.gov Its versatile structure allows for straightforward modifications, enabling the development of new bioactive molecules for a wide array of diseases. nih.gov The presence of two nitrogen atoms provides a large polar surface area, structural rigidity, and sites for hydrogen bond donors and acceptors. These characteristics often lead to improved water solubility, oral bioavailability, and favorable ADME (absorption, distribution, metabolism, and excretion) properties, as well as enhanced affinity and specificity for biological targets. nih.gov

Piperazine derivatives have demonstrated a vast range of pharmacological activities, leading to their incorporation into drugs used for various therapeutic purposes. researchgate.net These applications include treatments for cancer, viral infections, inflammation, and cardiovascular conditions. researchgate.net Notably, many piperazine-containing compounds exhibit significant activity within the central nervous system (CNS), acting as antipsychotics, antidepressants, and anxiolytics. researchgate.netnih.gov The ability of the piperazine scaffold to interact with monoamine neurochemical pathways is a key factor in its prevalence in neuropharmacology. researchgate.net The modification of substituents on the piperazine ring can dramatically alter the pharmacological profile of the resulting molecule, making it a highly valuable scaffold in drug discovery programs. researchgate.netontosight.ai

Significance of the Benzo[b]thiophene Moiety in Drug Discovery

The benzo[b]thiophene scaffold, an aromatic compound consisting of a thiophene (B33073) ring fused to a benzene (B151609) ring, is recognized as a privileged structure in drug discovery. nih.govwikipedia.org This moiety is a constituent of several pharmaceutical drugs, including raloxifene, zileuton, and sertaconazole. wikipedia.org Its structural similarities to other biologically active compounds make it a focal point for designing new and potent lead molecules. nih.gov

Benzo[b]thiophene and its derivatives exhibit a wide spectrum of biological activities, such as antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. nih.gov In the context of CNS disorders, the benzo[b]thiophene motif has been incorporated into agents aimed at enhancing cognition, with potential applications in treating Alzheimer's disease. nih.gov For instance, certain benzo[b]thiophene derivatives have been synthesized and investigated as potential inhibitors of BACE 1, an enzyme that plays a critical role in the progression of Alzheimer's. researchgate.net The bioactivation potential of the thiophene ring is a consideration in drug design, as its metabolism can sometimes lead to reactive metabolites. acs.org However, the presence of other metabolic pathways often mitigates this risk. acs.org

Rationale for Investigating 1-(Benzo[b]thiophen-5-yl)piperazine

The investigation into this compound is driven by the strategic combination of two pharmacologically significant scaffolds: piperazine and benzo[b]thiophene. This molecular hybridization aims to create a novel compound with potentially synergistic or unique therapeutic properties, particularly for CNS disorders.

The rationale is supported by extensive research on structurally related compounds. For example, the isomeric compound 1-(Benzo[b]thiophen-4-yl)piperazine (B1287173) is a key intermediate in the synthesis of brexpiprazole, a medication used to treat schizophrenia and major depressive disorder. Brexpiprazole functions as a modulator of serotonin (B10506) and dopamine (B1211576) activity, highlighting the potential of the benzo[b]thiophenyl-piperazine framework to interact with crucial neurotransmitter systems.

Furthermore, various derivatives combining benzo[b]thiophene and piperazine have been synthesized and evaluated for their affinity towards serotonin receptors, such as the 5-HT1A receptor. nih.govnih.gov Compounds with dual activity at 5-HT1A receptors and the serotonin transporter have been explored as a new class of antidepressants. nih.govresearchgate.net Given that the this compound structure (PubChem CID: 10998487) nih.gov shares the core features of these neurologically active agents, it represents a logical target for synthesis and pharmacological evaluation.

Overview of Research Scope and Objectives

The primary scope of research on this compound encompasses its chemical synthesis and the exploration of its pharmacological profile. The main objectives are to:

Develop efficient synthetic routes: A key objective is to establish practical and scalable methods for the synthesis of this compound. This involves adapting known synthetic methodologies for related compounds, such as the reaction between a benzo[b]thiophene precursor and piperazine. researchgate.net

Characterize physicochemical properties: Thoroughly characterizing the compound's structural and physical properties is essential for future development.

Evaluate biological activity: A central goal is to screen the compound for biological activity, with a strong focus on its effects within the central nervous system. This includes performing binding assays for key neurotransmitter receptors, particularly serotonin (e.g., 5-HT1A, 5-HT2A) and dopamine (e.g., D2) receptors, which are implicated in psychiatric disorders. nih.gov

Investigate therapeutic potential: The ultimate objective is to determine if this compound or its derivatives have potential as lead compounds for the development of new therapeutics for conditions such as schizophrenia, depression, anxiety, or neurodegenerative diseases like Alzheimer's. nih.govnih.gov This involves assessing its efficacy and preliminary safety profile in preclinical models.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14N2S B3137099 1-(Benzo[b]thiophen-5-yl)piperazine CAS No. 433303-94-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1-benzothiophen-5-yl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2S/c1-2-12-10(3-8-15-12)9-11(1)14-6-4-13-5-7-14/h1-3,8-9,13H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGAGYXZPHGMRHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC3=C(C=C2)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Synthesis of 1 Benzo B Thiophen 5 Yl Piperazine

Retrosynthetic Analysis of 1-(Benzo[b]thiophen-5-yl)piperazine

A logical retrosynthetic analysis involves the disconnection of the aryl C-N bond. This approach breaks the target molecule down into two primary synthons: a nucleophilic piperazine (B1678402) unit and an electrophilic benzo[b]thiophen-5-yl moiety.

To control selectivity and prevent undesired side reactions, such as the formation of a 1,4-bis(benzo[b]thiophen-5-yl)piperazine byproduct, a mono-protected version of piperazine is often employed. Tert-butoxycarbonyl (Boc) protected piperazine, or 1-Boc-piperazine, is a common choice. This protecting group can be readily removed in a final step to yield the target compound.

Optimized Synthetic Routes for this compound

Modern synthetic strategies are employed to ensure high-yield and high-purity production of this compound. These methods primarily revolve around palladium-catalyzed cross-coupling reactions.

Direct N-arylation of the piperazine core is the most effective strategy. To achieve mono-substitution, 1-Boc-piperazine is used as the nucleophile. This approach ensures that only one nitrogen atom of the piperazine ring reacts with the benzo[b]thiophene precursor. The use of an excess of piperazine itself can also favor mono-alkylation but often leads to more complex purification challenges. sigmaaldrich.com After the successful coupling, the Boc protecting group is typically removed under acidic conditions to afford the final product.

The Buchwald-Hartwig amination is a powerful and widely used method for the formation of C-N bonds and is highly applicable to the synthesis of this compound. organic-chemistry.org This reaction involves the palladium-catalyzed coupling of an aryl halide or triflate with an amine.

In a typical procedure, 5-bromobenzo[b]thiophene (B107969) is reacted with 1-Boc-piperazine. The reaction is carried out in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. A patent for the synthesis of the isomeric 4-(1-piperazinyl)benzo[b]thiophene provides a strong model for the conditions required. google.com

Table 1: Typical Conditions for Buchwald-Hartwig Amination

Component Example Role Reference
Aryl Halide 5-Bromobenzo[b]thiophene Electrophile researchgate.netsigmaaldrich.com
Amine 1-Boc-piperazine Nucleophile sigmaaldrich.com
Catalyst Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] Active Pd(0) Source google.com
Ligand (R)-(+)-2,2′-Bis(diphenylphosphino)-1,1′-binaphthyl [BINAP] Stabilizes Catalyst google.com
Base Sodium tert-butoxide (NaOtBu) Activates Amine google.com

The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl bromide to the Pd(0) complex, coordination of the amine, and reductive elimination to form the C-N bond and regenerate the catalyst.

Efforts to develop more environmentally benign synthetic methods focus on reducing waste and energy consumption. Microwave-assisted synthesis has been shown to significantly accelerate the formation of related aminobenzothiophene scaffolds, reducing reaction times from hours to minutes. rsc.org Another green strategy involves using an excess of the piperazine reactant to also serve as the solvent, thereby reducing the need for other organic solvents. rsc.org Furthermore, the development of continuous flow processes for Buchwald-Hartwig aminations can improve safety, consistency, and space-time yield, representing a significant advancement over traditional batch processing. nih.gov

Characterization of Synthetic Intermediates and Final Product Purity

The identity and purity of the intermediates and the final product are confirmed using standard analytical techniques.

The key intermediate, 5-bromobenzo[b]thiophene , is a solid with a reported melting point of 46-47°C. alfa-chemistry.comechemi.com Its structure is confirmed by spectroscopic methods. chemicalbook.com

For the final product, This compound , comprehensive characterization is essential. High-Performance Liquid Chromatography (HPLC) is used to determine purity, while spectroscopic methods confirm the structure.

Table 2: Expected Analytical Data for this compound

Technique Expected Results
¹H NMR Signals for aromatic protons on the benzo[b]thiophene ring (approx. 7.0-8.0 ppm). Distinct multiplets for the piperazine ring protons (approx. 3.0-3.4 ppm). A signal for the N-H proton of the piperazine.
¹³C NMR Resonances corresponding to the eight carbon atoms of the benzo[b]thiophene core and the four distinct carbons of the piperazine ring.

| Mass Spec (MS) | A molecular ion peak [M+H]⁺ corresponding to the calculated mass of C₁₂H₁₅N₂S⁺. |

Quantitative NMR (qNMR) can also be employed to determine purity with high precision using an internal standard. orgsyn.org

Scalability and Efficiency of this compound Production Methodologies

The industrial-scale production of this compound requires a robust, efficient, and cost-effective synthetic route. The Buchwald-Hartwig amination is generally scalable, but several factors must be optimized. chemicalbook.com

Key considerations for scalability include:

Catalyst Loading: Minimizing the amount of expensive palladium catalyst and ligand without compromising reaction efficiency is crucial for cost control.

Reaction Kinetics: Optimizing temperature and concentration to achieve a reasonable reaction time is necessary for high throughput.

Work-up and Purification: The removal of the catalyst, ligand residues, and inorganic salts from the product requires efficient and scalable purification methods, such as crystallization or column chromatography.

The development of flow chemistry processes offers a promising avenue for improving the scalability and efficiency of this synthesis, allowing for better process control and safety. nih.gov

Pharmacological Target Identification and Mechanistic Elucidation of 1 Benzo B Thiophen 5 Yl Piperazine

Receptor Binding Affinity Profiling of 1-(Benzo[b]thiophen-5-yl)piperazine

Receptor binding assays are crucial in vitro tools used to determine the affinity of a ligand for a specific receptor. This is typically expressed as an inhibition constant (Ki) or an IC50 value, which indicates the concentration of the ligand required to inhibit 50% of the binding of a radiolabeled ligand. A comprehensive search of scientific databases and literature reveals a lack of specific binding affinity data for this compound across major neurotransmitter receptor systems.

While data is absent for the 5-yl isomer, related benzothiophenylpiperazine compounds are known to interact with various G-protein coupled receptors (GPCRs). For instance, derivatives of its isomer, 1-(Benzo[b]thiophen-4-yl)piperazine (B1287173), are known to be intermediates in the synthesis of drugs like brexpiprazole, which display potent affinity for serotonin (B10506) and dopamine (B1211576) receptors. However, it is critical to note that the position of the piperazine (B1678402) substituent on the benzothiophene (B83047) ring can drastically alter pharmacological activity, and data from one isomer cannot be extrapolated to another.

Detailed binding affinities for this compound at serotonin receptor subtypes are not available in the reviewed literature. Studies on related structures, such as benzo[b]thiophen-2-yl and benzo[b]thiophen-3-yl derivatives, have shown varying affinities for the 5-HT1A receptor, ranging from nanomolar to micromolar concentrations. nih.govnih.gov These studies underscore the importance of the substitution pattern on the benzothiophene ring for serotonin receptor interaction.

Specific binding data for this compound at dopamine D1 or D2 receptors has not been reported. The interaction with dopamine receptors is a hallmark of many antipsychotic and neurological drugs. For context, the related compound 1-(Benzo[b]thiophen-4-yl)piperazine serves as a building block for brexpiprazole, a potent partial agonist at the dopamine D2 receptor. Furthermore, other complex benzothiophene derivatives have been investigated for their high affinity at D2 and D3 receptors. nih.gov

There is no available data on the binding affinity of this compound for any adrenergic receptor subtypes (e.g., α1, α2, β).

Engagement of this compound with other neurotransmitter systems, such as the histaminergic or muscarinic receptors, has not been documented in the scientific literature.

Interactive Table: Receptor Binding Affinity of this compound

Receptor TargetBinding Affinity (Ki)Assay TypeReference
5-HT1AData Not AvailableData Not AvailableN/A
5-HT2AData Not AvailableData Not AvailableN/A
5-HT2CData Not AvailableData Not AvailableN/A
Dopamine D1Data Not AvailableData Not AvailableN/A
Dopamine D2Data Not AvailableData Not AvailableN/A
Adrenergic α1Data Not AvailableData Not AvailableN/A
Adrenergic α2Data Not AvailableData Not AvailableN/A

Ligand-Receptor Interaction Kinetics and Thermodynamics

The study of ligand-receptor interaction kinetics (association and dissociation rates, kon and koff) and thermodynamics provides deeper insights into the binding mechanism beyond simple affinity. These parameters can influence the duration of drug action and functional activity.

A thorough review of the literature indicates that no studies have been published detailing the kinetic or thermodynamic parameters of the interaction between this compound and any pharmacological target.

Interactive Table: Ligand-Receptor Interaction Kinetics and Thermodynamics of this compound

Receptor TargetAssociation Rate (kon)Dissociation Rate (koff)Thermodynamic Parameters (ΔG, ΔH, ΔS)Reference
All TargetsData Not AvailableData Not AvailableData Not AvailableN/A

Downstream Signaling Pathway Modulation by this compound (In Vitro Studies)

Following receptor binding, a ligand can act as an agonist, antagonist, or inverse agonist, modulating intracellular signaling pathways. Common in vitro functional assays measure changes in second messengers like cyclic AMP (cAMP) or calcium ions, or GTPγS binding to assess G-protein activation.

There are currently no published in vitro studies describing the functional activity or downstream signaling effects of this compound at any receptor. For related compounds, functional profiles have been characterized; for example, certain benzo[b]thiophen-3-yl derivatives have been identified as 5-HT1A receptor antagonists in GTPγS binding assays. nih.gov This highlights that even within the same chemical family, functional outcomes can be highly specific and cannot be presumed.

Interactive Table: In Vitro Functional Activity of this compound

Receptor TargetFunctional AssayObserved EffectEfficacy (Emax) / Potency (EC50)Reference
All TargetsData Not AvailableData Not AvailableData Not AvailableN/A

cAMP Modulation Assays

Cyclic adenosine (B11128) monophosphate (cAMP) is a critical second messenger involved in numerous cellular signaling pathways. The modulation of its intracellular levels is a key mechanism for many G-protein coupled receptors (GPCRs), which are primary targets for benzo[b]thiophene piperazine derivatives.

Research on Brexpiprazole, which contains the 1-(benzo[b]thiophen-4-yl)piperazine moiety, provides significant insight into cAMP modulation. Brexpiprazole demonstrates partial agonist activity at dopamine D₂ and D₃ receptors. researchgate.netmdpi.com This partial agonism means it can inhibit the forskolin-induced accumulation of cAMP in cells expressing these receptors. In one comparative assay, Brexpiprazole displayed a maximum inhibitory effect (Emax) of 43% on cAMP accumulation in cells with human D₂L receptors, which was significantly lower than the 61% inhibition caused by aripiprazole (B633). researchgate.net This suggests a lower intrinsic activity at the D₂ receptor.

The interaction is complex, as the compound also engages with serotonin receptors that modulate cAMP. Brexpiprazole acts as a partial agonist at 5-HT₁ₐ receptors and an antagonist (or inverse agonist) at 5-HT₇ receptors. mdpi.comnih.gov Activation of 5-HT₁ₐ receptors typically leads to a decrease in cAMP, while antagonism at 5-HT₇ receptors can prevent or reverse agonist-induced increases in cAMP. nih.gov In cultured astrocytes, therapeutically relevant concentrations of Brexpiprazole were found to acutely decrease intracellular cAMP levels. nih.govresearchgate.net This effect was likely mediated by its combined actions on these various GPCRs. nih.gov

Table 1: cAMP Modulation by Brexpiprazole (containing the 1-(Benzo[b]thiophen-4-yl)piperazine moiety)

ReceptorActivityEffect on cAMP AccumulationReference
Dopamine D₂LPartial AgonistPartial inhibition researchgate.net
Dopamine D₃Partial AgonistPartial inhibition researchgate.net
Serotonin 5-HT₁ₐPartial AgonistContributes to decrease nih.gov
Serotonin 5-HT₇Antagonist/Inverse AgonistInhibits agonist-induced increase nih.gov

Calcium Mobilization Studies

Information regarding the direct effects of this compound or its closely related isomers on intracellular calcium mobilization is not extensively detailed in the available scientific literature. Calcium mobilization is typically associated with GPCRs that couple to Gq proteins, such as the 5-HT₂ₐ receptor. Brexpiprazole is a potent antagonist at 5-HT₂ₐ receptors, which would be expected to block agonist-induced calcium signaling mediated by this receptor. mdpi.com However, direct experimental studies measuring calcium flux in response to this class of compounds are not prominently reported.

ERK/Akt Pathway Activation

The Extracellular signal-Regulated Kinase (ERK) and Protein Kinase B (Akt) pathways are crucial signaling cascades that regulate cell growth, proliferation, and survival. There is evidence that antipsychotics containing the benzo[b]thiophene piperazine scaffold can modulate these pathways.

Studies involving aripiprazole, a structurally related compound, have shown it can increase the phosphorylation of GSK3β, a downstream target of Akt, in various brain regions. nih.gov However, in a separate study, repeated administration of aripiprazole did not significantly affect the levels of Akt or phosphorylated Akt (p-Akt). csusb.edu The effects appear to be complex and dependent on the specific brain region and treatment duration.

Bioinformatics analyses suggest that aripiprazole's mechanism may involve the dopamine MAPK-P38MAPK pathway, a related cascade. nih.gov Furthermore, Brexpiprazole has been implicated in modulating the MAPK/ERK pathway, which could be relevant to its therapeutic effects. medchemexpress.com The crosstalk between cAMP signaling, a primary target of these compounds, and the ERK pathway is well-established, where cAMP can either stimulate or inhibit ERK signaling depending on the cellular context.

Enzyme Inhibition/Activation Studies

The interaction of 1-(benzo[b]thiophen-yl)piperazine derivatives with metabolic enzymes is a critical aspect of their pharmacological profile.

One area of investigation has been the inhibition of Fatty Acid Amide Hydrolase (FAAH), an enzyme that degrades endocannabinoid signaling lipids. A series of benzothiophene piperazine urea (B33335) derivatives were synthesized and found to be potent inhibitors of FAAH. These compounds act by covalently modifying the enzyme's active site serine nucleophile. Activity-based protein profiling confirmed that these urea inhibitors were highly selective for FAAH over other mammalian serine hydrolases.

Furthermore, the 1-(benzo[b]thiophen-4-yl)piperazine ring within Brexpiprazole has been shown to undergo metabolic activation by cytochrome P450 (CYP) enzymes in liver microsomes. This bioactivation can lead to the formation of reactive intermediates, such as thiophene-S-oxide, which can form conjugates with glutathione. This indicates a direct interaction with and metabolism by CYP enzymes, a critical consideration in drug development.

Transporter System Interactions (e.g., SERT, NET, DAT)

Derivatives of benzo[b]thiophene piperazine have been specifically designed to interact with monoamine transporters, which are responsible for the reuptake of neurotransmitters like serotonin, norepinephrine (B1679862), and dopamine from the synaptic cleft.

Several studies have reported the synthesis of benzo[b]thiophene piperazine derivatives with dual activity, targeting both 5-HT₁ₐ receptors and the serotonin transporter (SERT). Some of these compounds exhibit high, nanomolar affinity for SERT. For example, derivatives such as 1-(5-fluorobenzo[b]thiophen-3-yl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-ol have shown a Kᵢ value of 12 nM for the serotonin transporter.

The drug Brexpiprazole, containing the 1-(benzo[b]thiophen-4-yl)piperazine core, also displays significant affinity for monoamine transporters. Its binding affinity (Kᵢ) is potent for the serotonin (SERT) and norepinephrine (NET) transporters but considerably weaker for the dopamine transporter (DAT). This profile suggests a strong influence on the serotonergic and noradrenergic systems with less direct impact on dopamine reuptake. Despite the lower affinity for DAT, treatment with Brexpiprazole has been shown to attenuate mania-like behaviors in dopamine transporter (DAT) knockdown mice, indicating a functional interaction with the dopamine system. nih.gov

Table 2: Binding Affinities (Kᵢ, nM) of Benzo[b]thiophene Piperazine Derivatives at Monoamine Transporters

Compound/Derivative ClassSERTNETDATReference
Brexpiprazole1.10.17>1000 mdpi.com
1-(5-F-benzo[b]thiophen-3-yl)-3-[4-(2-MeO-Ph)piperazin-1-yl]propan-1-ol12--
1-(5-Cl-benzo[b]thiophen-3-yl)-3-[4-(2-MeO-Ph)piperazin-1-yl]propan-1-ol30--
1-(benzo[b]thiophen-3-yl)-3-[4-(3-MeO-Ph)piperazin-1-yl]propan-1-ol76--

Structure Activity Relationship Sar Studies of 1 Benzo B Thiophen 5 Yl Piperazine Analogues

Design Principles for 1-(Benzo[b]thiophen-5-yl)piperazine Derivatives

The design of this compound derivatives is rooted in the established pharmacophore model of arylpiperazine ligands that interact with aminergic GPCRs. This model typically consists of three key components: an aromatic head (the benzo[b]thiophene moiety), a central piperazine (B1678402) ring, and a terminal fragment, often connected by a linker. The primary design principle involves modifying these three components to achieve a desired pharmacological profile, such as high affinity for a specific receptor subtype and selectivity over others.

A common strategy is the bivalent ligand approach, where two known pharmacophores are physically linked to target receptor dimers, potentially enhancing potency and specificity. nih.gov For this compound analogues, this could involve linking the core structure to another pharmacophore known to interact with a related receptor or a different site on the same receptor.

Another key design consideration is the incorporation of structural features that improve physicochemical properties, such as solubility and the ability to cross the blood-brain barrier, which are crucial for CNS-acting drugs. nih.gov The benzo[b]thiophene group itself is considered a "privileged structure" in drug discovery due to its presence in numerous biologically active compounds and its favorable metabolic properties. researchgate.netnih.gov

Impact of Substitutions on the Piperazine Ring on Receptor Binding and Functional Activity

The piperazine ring is a critical component of the pharmacophore, and its substitution pattern significantly influences receptor affinity and functional activity. The nitrogen atoms of the piperazine ring are key for interaction with receptors, often forming hydrogen bonds or salt bridges with acidic residues in the receptor binding pocket.

In a series of 1-(benzo[b]thiophen-2-yl)-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives, modifications on the terminal aryl group attached to the piperazine nitrogen (N4) demonstrated a significant impact on 5-HT1A receptor affinity. For instance, the introduction of a pyridin-2-yl group resulted in a compound with micromolar affinity for the 5-HT1A receptor. nih.gov Conversely, bulky substituents on the para-position of the terminal aromatic ring were found to be detrimental to binding, suggesting steric hindrance within the receptor's binding site. nih.gov

Studies on related arylpiperazine series have shown that substitution at the ortho-position of the terminal phenyl ring can be favorable for high affinity at dopamine (B1211576) D2 receptors. nih.gov The nature of the substituent is also crucial; for example, in some series, small lipophilic groups at specific positions of a terminal indole (B1671886) ring attached to the piperazine increased activity at H4 receptors. ijrrjournal.com

Table 1: Impact of Piperazine Ring (N4-Aryl) Substitution on 5-HT1A Receptor Affinity for 1-(5,6-dimethoxybenzo[b]thiophen-2-yl)-3-(4-arylpiperazin-1-yl)propan-1-one Analogues nih.gov

Compound IDN4-Aryl Substituent% Inhibition at 1 µMKi (µM)
6d 4-Nitrophenyl6>10
7e 2-Pyridinyl652.30
6f/7f 4-NitrophenylInactive-

Data extracted from studies on 1-(benzo[b]thiophen-2-yl) analogues, providing insights into potential SAR for 5-yl isomers.

Effect of Benzo[b]thiophene Moiety Modifications on Pharmacological Profile

Modifications to the benzo[b]thiophene ring system are a key strategy for modulating the pharmacological profile of these analogues. The electronic properties and steric bulk of substituents on the benzothiophene (B83047) ring can influence receptor recognition and binding affinity.

In a study of 3-[4-(aryl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propane derivatives, substitutions on the benzo[b]thiophene ring were shown to have a profound effect on affinity for both the 5-HT1A receptor and the serotonin (B10506) transporter (SERT). Specifically, the introduction of a fluorine or chlorine atom at the 5-position of the benzo[b]thiophene ring led to compounds with high nanomolar affinity for both targets. For example, 1-(5-fluorobenzo[b]thiophen-3-yl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-ol exhibited a Ki of 2.3 nM for the 5-HT1A receptor and 12 nM for SERT. nih.gov This highlights the sensitivity of the receptor to the electronic nature of the substituent at this position.

The position of attachment of the piperazine ring to the benzo[b]thiophene core is also critical. While this article focuses on the 5-yl isomer, it is noteworthy that related research on 2-yl and 3-yl isomers has demonstrated distinct pharmacological profiles, indicating that the vector of the piperazine substituent relative to the thiophene (B33073) and benzene (B151609) rings is a key determinant of activity. nih.govnih.gov

Table 2: Effect of Benzo[b]thiophene Substitution on Receptor and Transporter Affinity nih.gov

CompoundBenzo[b]thiophene Substituent5-HT1A Ki (nM)SERT Ki (nM)
7 5-Chloro3030
8 5-Fluoro2.312

Data from 1-(benzo[b]thiophen-3-yl) analogues, illustrating the importance of substitution on the benzo[b]thiophene ring.

Exploration of Linker Region Modifications and Their Influence on Activity

In many active arylpiperazine derivatives, the linker is a simple alkyl chain of two to five carbons. For example, a series of 3-[4-(aryl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propanol derivatives, which feature a three-carbon linker with a hydroxyl group, displayed potent dual activity at 5-HT1A receptors and SERT. nih.gov

In other related systems, the nature of the linker has been systematically varied. For instance, in a series of dopamine D3 receptor ligands, an amide linker connecting a terminal indole ring to the piperazine moiety was found to be favorable for high affinity and selectivity. nih.gov Replacing the amide with a methylene (B1212753) unit in some cases led to a decrease in affinity, although this effect was not always consistent, indicating a complex interplay between the linker and the other molecular components. nih.gov

Stereochemical Considerations in this compound Analogues

Chirality can be a critical factor in the interaction of drug molecules with their biological targets. The introduction of a stereocenter, for example in the linker region or through substitution on the piperazine ring, can lead to enantiomers with significantly different pharmacological properties. Biological systems, particularly receptors, are chiral environments, and can exhibit stereoselective recognition of ligands. nih.gov

In studies of related arylpiperazine compounds, enantiomers have often displayed differential activity. For example, in a series of dopamine D3 receptor ligands, the (-)-enantiomer of a potent racemic compound exhibited higher affinity for both D2 and D3 receptors compared to its (+)-enantiomer. nih.gov This highlights that the three-dimensional arrangement of the pharmacophoric elements is crucial for optimal interaction with the receptor.

While specific stereochemical studies on this compound are not extensively reported in the reviewed literature, the principles of stereoselectivity observed in closely related analogues strongly suggest that this would be a critical parameter to investigate in the development of new derivatives. The binding of one enantiomer may stabilize the active conformation of the receptor more effectively than the other, leading to differences in both binding affinity and functional efficacy. nih.gov

Preclinical Pharmacological Investigations of 1 Benzo B Thiophen 5 Yl Piperazine

In Vitro Functional Assays

Detailed in vitro functional assay data for 1-(Benzo[b]thiophen-5-yl)piperazine are not available in the peer-reviewed scientific literature. Consequently, data tables for the following subsections cannot be generated.

Receptor Agonist/Antagonist Activity Evaluation in Cell Lines

No published studies were identified that specifically report the receptor binding affinity (e.g., Kᵢ) or functional activity (e.g., EC₅₀, IC₅₀) of this compound at various G-protein coupled receptors, ion channels, or other relevant biological targets in cultured cell lines.

Cellular Uptake and Release Studies

There is no available data from studies investigating the effect of this compound on neurotransmitter uptake or release mechanisms. Experiments such as radiolabeled neurotransmitter uptake assays using synaptosomes or cultured cells have not been reported for this compound.

Neuronal Activity Modulation in Cultured Cells

Information regarding the ability of this compound to modulate neuronal activity in vitro is absent from the scientific literature. Techniques such as electrophysiology (e.g., patch-clamp) or calcium imaging in cultured neurons have not been used to characterize the compound's effects.

In Vivo Mechanistic Preclinical Studies (Rodent Models)

Specific in vivo studies in rodent models to elucidate the pharmacological mechanisms of this compound have not been published. Therefore, data for the following subsections is not available.

Neurochemical Modulations in Brain Regions

No research was found that details the effects of this compound administration on the levels of neurotransmitters (e.g., dopamine (B1211576), serotonin (B10506), norepinephrine) or their metabolites in specific brain regions of rodent models. Techniques like in vivo microdialysis have not been reported for this compound.

Receptor Occupancy Studies in Animal Models

There are no published reports on in vivo receptor occupancy studies for this compound. Such studies, typically using techniques like positron emission tomography (PET) or ex vivo binding assays, are necessary to determine the extent and duration of target engagement in the brain, but this information is not available for this specific molecule.

Electrophysiological Recordings in Preclinical Models

No studies reporting the effects of this compound on neuronal electrical activity were found. This includes a lack of data from techniques such as:

In vitro patch-clamp electrophysiology: No information is available on the modulation of specific ion channels (e.g., sodium, potassium, calcium channels) or receptor-operated currents in isolated neurons or cell lines by this compound.

Extracellular field potential recordings: There are no published findings on how this compound affects synaptic transmission or plasticity (e.g., long-term potentiation or depression) in brain slices.

In vivo electrophysiology: No data could be retrieved concerning the impact of systemic administration of this compound on the firing rate and pattern of neurons in specific brain regions of anesthetized or freely moving animal models.

Behavioral Phenotyping Related to Target Engagement

Similarly, a comprehensive search yielded no preclinical studies that have characterized the behavioral profile of this compound. Consequently, there is no information on its potential effects on:

Locomotor Activity: There are no reports on whether this compound increases, decreases, or has no effect on spontaneous locomotor activity in rodents. Such studies are fundamental in assessing the potential sedative, stimulant, or other gross behavioral effects of a novel compound.

Anxiety-Like Behaviors: No data is available from standard preclinical models of anxiety, such as the elevated plus-maze, light-dark box, or open field test. Therefore, it is unknown if this compound possesses anxiolytic or anxiogenic properties.

Computational Chemistry and Molecular Modeling of 1 Benzo B Thiophen 5 Yl Piperazine

Ligand-Based Drug Design Approaches

In the absence of a crystal structure of the target receptor, ligand-based drug design methods provide a valuable framework for understanding the structure-activity relationships (SAR) of a series of compounds. nih.gov These approaches rely on the principle that molecules with similar structures are likely to exhibit similar biological activities.

Pharmacophore modeling is a cornerstone of ligand-based design, identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific receptor. researchgate.netnih.gov For 1-(Benzo[b]thiophen-5-yl)piperazine and its analogues, which often target aminergic G-protein coupled receptors (GPCRs), a typical pharmacophore model would include key features such as a hydrogen bond acceptor, a hydrogen bond donor, a hydrophobic region, and a positively ionizable feature corresponding to the protonated nitrogen of the piperazine (B1678402) ring. nih.govnih.gov The benzothiophene (B83047) moiety typically contributes to hydrophobic and aromatic interactions within the receptor binding pocket. mdpi.com

The development of a pharmacophore model for a series of benzothiophene piperazine derivatives targeting a specific receptor, for instance, the 5-HT1A receptor, would involve aligning a set of active compounds and identifying the common chemical features responsible for their binding affinity. nih.govmdpi.com This model can then be used as a 3D query to screen virtual libraries for new molecules with the desired pharmacological profile.

Structure-Based Drug Design Approaches

When the three-dimensional structure of the target receptor is available, either through X-ray crystallography or homology modeling, structure-based drug design methods offer a more direct approach to understanding and predicting ligand-receptor interactions.

Molecular Docking Studies with Target Receptors

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com For this compound and its derivatives, docking studies have been instrumental in rationalizing their binding affinities for various receptors, including the 5-HT1A and dopamine (B1211576) D2 receptors. mdpi.comnih.gov

In a typical docking study of a benzothiophenylpiperazine derivative with the 5-HT1A receptor, the protonated nitrogen of the piperazine ring forms a crucial hydrogen bond with a conserved aspartate residue (e.g., Asp116) in the transmembrane domain 3 (TM3) of the receptor. mdpi.com The benzothiophene core generally occupies a hydrophobic pocket, engaging in van der Waals and aromatic interactions with surrounding amino acid residues. mdpi.com Modifications to the benzothiophene ring or the aryl substituent on the piperazine can significantly influence these interactions and, consequently, the binding affinity. mdpi.com

Target ReceptorKey Interacting ResiduesType of InteractionReference
5-HT1A Receptor Asp116 (TM3)Hydrogen Bond, Electrostatic mdpi.com
Phe361, Phe362 (TM6)Aromatic/Hydrophobic mdpi.com
Trp358 (TM6)Aromatic/Hydrophobic mdpi.com
Dopamine D2 Receptor Asp114 (TM3)Hydrogen Bond, Electrostatic nih.gov
Ser193, Ser197 (TM5)Hydrogen Bond
Phe389, Phe390 (TM6)Aromatic/Hydrophobic
Trp386 (TM6)Aromatic/Hydrophobic nih.gov

This table presents a generalized summary of potential interactions based on studies of related compounds.

Molecular Dynamics Simulations of this compound-Receptor Complexes

While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.govnih.gov MD simulations are crucial for assessing the stability of the docked pose and understanding the conformational changes that occur upon ligand binding.

For a complex of a this compound derivative and a receptor like the 5-HT1A or D2 receptor, an MD simulation would typically be run for several nanoseconds. nih.govmdpi.com The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is monitored to assess the stability of the complex. A stable RMSD profile suggests that the ligand remains in the binding pocket in a consistent orientation. polyu.edu.hk MD simulations can also reveal the role of water molecules in mediating ligand-receptor interactions and provide insights into the flexibility of different regions of the receptor upon ligand binding. nih.gov

Binding Free Energy Calculations

To obtain a more quantitative estimate of the binding affinity, binding free energy calculations, such as the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods, can be employed. nih.govelsevierpure.comnih.gov These methods calculate the free energy of binding by combining the molecular mechanics energies of the ligand-receptor complex with continuum solvation models. nih.govelsevierpure.com

The binding free energy is typically calculated as the difference between the free energy of the complex and the free energies of the receptor and ligand in their unbound states. The total energy is a sum of the changes in gas-phase molecular mechanics energy, solvation free energy, and conformational entropy upon binding. nih.gov

ΔG_binding = G_complex - (G_receptor + G_ligand)

Energy ComponentDescription
ΔE_MM Change in molecular mechanics energy (internal, electrostatic, and van der Waals).
ΔG_solv Change in solvation free energy (polar and non-polar contributions).
-TΔS Change in conformational entropy upon binding.

While computationally intensive, MM/PBSA and MM/GBSA methods can provide valuable rankings of the binding affinities of different analogues and help to rationalize the SAR data. nih.govelsevierpure.com

Quantum Chemical Calculations for Conformational Analysis

The three-dimensional conformation of a ligand is a critical determinant of its biological activity. Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for studying the conformational preferences of molecules like this compound. researchgate.net

By performing a conformational search and optimizing the geometry of different possible conformers, DFT calculations can identify the low-energy, and therefore most probable, conformations of the molecule in solution. researchgate.net This information is crucial for understanding which shape the molecule is likely to adopt when it approaches the receptor binding site. The analysis of the potential energy surface can reveal the energy barriers between different conformations, providing insights into the molecule's flexibility.

QSAR Modeling for this compound and its Analogues

In a QSAR study, various molecular descriptors are calculated for each compound in the series. These descriptors can be classified as 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric and electrostatic fields). researchgate.net Statistical methods, such as multiple linear regression or partial least squares, are then used to build a model that correlates a subset of these descriptors with the observed biological activity. researchgate.net

A well-validated QSAR model can be used to predict the activity of newly designed compounds before they are synthesized, thus prioritizing the most promising candidates for further development. researchgate.net For benzothiophene piperazine derivatives, QSAR studies have highlighted the importance of steric, electronic, and hydrophobic properties in determining their receptor binding affinities. researchgate.netrjptonline.org

Preclinical Pharmacokinetics and Metabolism of 1 Benzo B Thiophen 5 Yl Piperazine

In Vitro Metabolic Stability Assessment (Liver Microsomes, Hepatocytes)

No studies detailing the in vitro metabolic stability of 1-(Benzo[b]thiophen-5-yl)piperazine in either liver microsomes or hepatocytes were identified. Such studies are crucial for predicting the intrinsic clearance of a compound in the liver.

Identification of Major Metabolites via Mass Spectrometry

There are no published reports on the identification of metabolites of this compound using mass spectrometry or other analytical techniques.

Enzyme Kinetics of Metabolic Pathways

Information regarding the specific enzymes responsible for the metabolism of this compound and the kinetics of these metabolic reactions is not available.

Absorption and Distribution Studies in Preclinical Models

No data from in vivo or in vitro studies on the absorption and tissue distribution of this compound, including crucial information on its ability to penetrate the blood-brain barrier, could be located.

Brain Penetration Studies

There is no available research on whether this compound can cross the blood-brain barrier, a critical factor for compounds targeting the central nervous system.

Tissue Distribution Analysis

No studies have been published that describe the distribution of this compound in various tissues and organs in preclinical models.

Excretion Pathways in Preclinical Models

The routes of elimination of this compound and its potential metabolites from the body have not been described in any available scientific literature.

Development of Analytical Methodologies for 1 Benzo B Thiophen 5 Yl Piperazine

Chromatographic Methods (HPLC, LC-MS/MS) for Purity and Quantification

Chromatographic techniques are the cornerstone for assessing the purity of 1-(Benzo[b]thiophen-5-yl)piperazine and quantifying it in bulk materials and formulations. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most powerful and widely used methods.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is the standard approach for purity analysis. The method separates the target compound from synthesis-related impurities and degradation products. While specific methods for the 5-yl isomer are not extensively published, a typical method can be adapted from those used for analogous compounds like 1-(Benzo[b]thiophen-4-yl)piperazine (B1287173). The separation is generally achieved on a C18 stationary phase, which retains the nonpolar benzothiophene (B83047) moiety. A mobile phase consisting of an aqueous buffer (like ammonium (B1175870) formate) and an organic modifier (typically acetonitrile (B52724) or methanol) is used in a gradient elution mode to resolve compounds with different polarities. nih.gov UV detection is suitable for quantification as the benzothiophene chromophore absorbs UV light. nih.govresearchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For higher sensitivity and selectivity, especially for quantifying trace-level impurities, LC-MS/MS is the preferred technique. After chromatographic separation, the compound is ionized, typically using an electrospray ionization (ESI) source in positive mode, and detected by a mass spectrometer. nih.gov The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the molecular ion, [M+H]⁺) is selected and fragmented to produce a characteristic product ion. This transition is unique to the analyte, providing excellent specificity and minimizing matrix interference. mdpi.com

Spectroscopic Techniques (NMR, IR, UV-Vis) for Structural Elucidation

Spectroscopic methods are indispensable for confirming the chemical structure of this compound. Each technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are the most definitive methods for structural elucidation.

¹H NMR: The ¹H NMR spectrum provides information on the number and chemical environment of protons. For this compound, one would expect to see distinct signals for the aromatic protons on the benzothiophene ring system, typically in the range of δ 7.0–8.0 ppm. The protons on the piperazine (B1678402) ring would appear as multiplets in the more upfield region, generally between δ 3.0 and 3.5 ppm. The coupling patterns between adjacent protons help to confirm the substitution pattern on the aromatic ring.

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. It shows characteristic signals for the aromatic carbons of the benzothiophene moiety and the aliphatic carbons of the piperazine ring.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would be expected to show characteristic absorption bands corresponding to:

Aromatic C-H stretching (above 3000 cm⁻¹)

Aliphatic C-H stretching (below 3000 cm⁻¹)

Aromatic C=C stretching (around 1450-1600 cm⁻¹)

C-N stretching of the piperazine ring (around 1100-1300 cm⁻¹)

C-S bond vibrations associated with the thiophene (B33073) ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The benzothiophene core acts as a chromophore, resulting in characteristic absorption maxima. Simple benzothiophene shows significant absorption bands above 250 nm. researchgate.net This technique is useful for quantitative analysis using a calibration curve (Beer's Law) and as a detection method in HPLC. nih.gov

Bioanalytical Method Development for Preclinical Samples

To understand the pharmacokinetics of this compound, robust bioanalytical methods are required to quantify the compound in biological matrices such as plasma, urine, or tissue homogenates from preclinical studies. nih.gov LC-MS/MS is the gold standard for this purpose due to its superior sensitivity and specificity. mdpi.comcore.ac.uk

The development and validation of a bioanalytical method involve several key steps:

Sample Preparation: The first step is to isolate the analyte from the complex biological matrix. Common techniques include protein precipitation (PPT) with acetonitrile, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). nih.gov PPT is often chosen for its simplicity and speed.

Chromatography: An ultra-high-performance liquid chromatography (UHPLC) system is often used to achieve rapid separation with high resolution, reducing run times to just a few minutes. nih.govresearchgate.net

Detection: As with purity analysis, tandem mass spectrometry operating in MRM mode is used for detection, ensuring that only the target analyte is quantified. nih.gov

Validation: The method must be rigorously validated according to regulatory guidelines. Validation assesses parameters such as linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability of the analyte in the biological matrix under different storage conditions. mdpi.com For instance, a method for a similar piperazine derivative in rat plasma was validated over a concentration range of 1.0 to 500.0 ng/mL, with a lower limit of quantification (LLOQ) of 1.0 ng/mL. nih.gov

Research Gaps and Future Directions for 1 Benzo B Thiophen 5 Yl Piperazine

Elucidation of Novel Pharmacological Targets

The established pharmacological profile of benzo[b]thiophene piperazine (B1678402) derivatives is largely centered on their interaction with serotonergic and dopaminergic systems. Specifically, many analogues have been identified as potent ligands for the 5-HT1A serotonin (B10506) receptor and the serotonin transporter (SERT). nih.govresearchgate.net For instance, a series of 3-[4-(aryl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propane derivatives demonstrated dual activity at 5-HT1A receptors and SERT, a mechanism of action sought after for next-generation antidepressants. nih.govresearchgate.net

A significant research gap exists in the comprehensive pharmacological profiling of 1-(benzo[b]thiophen-5-yl)piperazine. While it is plausible that this isomer also interacts with serotonin and dopamine (B1211576) receptors, its unique substitution pattern may confer a distinct selectivity profile or uncover novel molecular targets. Future research should prioritize broad-spectrum screening of this compound against a panel of G-protein coupled receptors, ion channels, and enzymes to identify unforeseen therapeutic opportunities. The cognitive-enhancing potential of targeting various 5-HT receptor subtypes, for example, presents a fertile ground for investigation. dntb.gov.ua Furthermore, exploring its activity on targets implicated in other central nervous system (CNS) disorders beyond depression and psychosis, such as neurodegenerative diseases or anxiety disorders, could be a fruitful endeavor.

Exploration of Combination Therapies with this compound

The concept of polypharmacology, or the "dual-acting" mechanism, is inherent to some benzo[b]thiophene piperazine analogues. nih.govresearchgate.net This intrinsic combination of activities within a single molecule has shown promise for enhanced therapeutic efficacy. However, the potential of this compound as a component of a multi-drug regimen remains entirely unexplored.

Future investigations should consider the synergistic effects of this compound with existing therapeutic agents. For example, if its primary mechanism involves 5-HT1A receptor modulation, combining it with a selective serotonin reuptake inhibitor (SSRI) could offer a more rapid onset of antidepressant action or improved efficacy in treatment-resistant populations. Similarly, in the context of psychosis, its combination with second-generation antipsychotics could allow for lower doses of each agent, potentially mitigating side effects. Preclinical studies using relevant animal models are essential to validate the rationale behind such combination therapies and to identify promising therapeutic pairings.

Development of Prodrug Strategies for this compound

Prodrug strategies are a well-established method for improving the pharmacokinetic properties of a parent drug, such as its solubility, stability, and bioavailability. In the realm of piperazine-containing CNS drugs, this approach has been successfully implemented, with examples like aripiprazole (B633) lauroxyl, a long-acting injectable prodrug of aripiprazole. mdpi.com

Currently, there is no published research on the development of prodrugs for this compound. This represents a significant opportunity for innovation. Future research could focus on designing and synthesizing prodrugs that target specific enzymes for cleavage, thereby enabling targeted drug release. For instance, ester or carbamate (B1207046) prodrugs could be synthesized by modifying the piperazine ring, with the aim of enhancing oral bioavailability or facilitating formulation as a long-acting injectable. Such advancements would be crucial for improving patient compliance and therapeutic outcomes in chronic CNS disorders.

Advanced Computational Modeling for Next-Generation Analogues

Computational modeling, particularly molecular docking, has been instrumental in understanding the structure-activity relationships (SAR) of benzo[b]thiophene piperazine derivatives. nih.govnih.gov These studies have provided valuable insights into the binding modes of these compounds at the 5-HT1A receptor, highlighting key electrostatic and hydrophobic interactions. nih.govmdpi.com

For this compound, there is a clear need to move beyond standard docking studies towards more advanced computational techniques. Future research should employ methods such as:

Molecular Dynamics (MD) Simulations: To investigate the dynamic behavior of the ligand-receptor complex and to obtain a more accurate estimation of binding free energies.

Free Energy Perturbation (FEP) or Thermodynamic Integration (TI): For the precise prediction of binding affinities of novel analogues, thereby guiding synthetic efforts more efficiently.

Quantum Mechanics/Molecular Mechanics (QM/MM) Methods: To model key interactions within the receptor binding pocket with higher accuracy, particularly where charge transfer or polarization effects are significant.

These advanced in silico approaches can accelerate the design of next-generation analogues of this compound with optimized potency, selectivity, and pharmacokinetic profiles. researchgate.netresearchgate.netnih.govnih.gov

Below is a table summarizing the binding affinities of some benzo[b]thiophene piperazine derivatives, which could serve as a foundation for future computational studies.

CompoundDerivative TypeTargetBinding Affinity (Ki, nM)
7 1-(5-chlorobenzo[b]thiophen-3-yl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-ol5-HT1A Receptor30
Serotonin Transporter30
8 1-(5-fluorobenzo[b]thiophen-3-yl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-ol5-HT1A Receptor2.3
Serotonin Transporter12
7e 1-(benzo[b]thiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one5-HT1A Receptor2300

Data sourced from multiple studies. nih.govnih.gov

Investigation of Stereoisomeric Effects on Pharmacological Activity

The influence of stereochemistry on pharmacological activity is a fundamental principle in drug design. Chiral centers can lead to stereoisomers (enantiomers or diastereomers) that exhibit significantly different potency, efficacy, and toxicity profiles. While the parent structure of this compound is achiral, the introduction of substituents during the development of analogues can readily create chiral centers.

A critical research gap is the lack of any investigation into the stereoisomeric effects of derivatives of this compound. Future work should involve the chiral separation of racemic mixtures and the independent pharmacological evaluation of each stereoisomer. This is crucial for identifying the eutomer (the more active isomer) and for developing single-enantiomer drugs, which often have a superior therapeutic index compared to their racemic counterparts. Understanding the stereochemical requirements for receptor binding will also provide deeper insights into the topology of the binding site and inform the design of more potent and selective ligands.

Q & A

Basic Research Questions

What are common synthetic routes for 1-(Benzo[b]thiophen-5-yl)piperazine, and how are reaction conditions optimized?

The synthesis typically involves coupling benzo[b]thiophene derivatives with piperazine. Key steps include:

  • Alkylation : Reacting 5-bromo-benzo[b]thiophene with piperazine under reflux in acetonitrile with K₂CO₃ as a base, yielding the target compound after purification via flash chromatography .
  • Catalytic Amination : Buchwald-Hartwig amination using palladium catalysts (e.g., 1 mol% catalyst loading) to couple aryl halides with piperazine, achieving high yields (e.g., 87%) .
    Optimization Parameters : Solvent selection (e.g., CH₃CN for alkylation), reaction time (12–24 hours), and base stoichiometry are critical. Analytical techniques like GC-MS and HPLC verify purity and structural integrity .

How is this compound characterized, and what analytical methods validate its structure?

  • Spectroscopy : ¹H-NMR and ¹³C-NMR confirm substituent positions and aromaticity. For example, benzo[b]thiophene protons appear as distinct multiplet signals in δ 7.2–7.8 ppm .
  • Chromatography : HPLC and GC-MS assess purity (>99% for pharmacological studies), while melting point analysis (e.g., 177–178°C for HCl salts) corroborates crystallinity .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen percentages are cross-checked with theoretical values (e.g., C: ~59%, N: ~5%) .

Advanced Research Questions

How do structural modifications of this compound affect receptor binding affinity?

  • N⁴-Substituents : Bulky N⁴-aralkyl groups enhance 5-HT₁A receptor affinity (0.15–28 nM), while polar substituents (e.g., hydroxyl) reduce lipophilicity and binding .
  • Heterocycle Replacement : Replacing benzo[b]thiophene with indole (e.g., 4-(piperazin-1-yl)-1H-indole) retains D₂/D₃/5-HT₁A agonism (EC₅₀ = 1.4–10 nM), but nitrogen substitutions (e.g., thieno[3,2-c]pyridine) abolish efficacy .
    Methodology : Comparative Molecular Field Analysis (CoMFA) models (98% steric contribution) guide substituent alignment for optimal receptor interaction .

What computational tools predict the pharmacological activity of piperazine derivatives?

  • CoMFA/PLS Analysis : Evaluates steric/electrostatic fields to correlate substituent bulk and orientation with 5-HT₁A affinity. For example, N⁴-substituent alignment in 3D space predicts affinity changes .
  • Thermodynamic Profiling : Van’t Hoff equations calculate ΔH° and ΔS° for dissociation processes, linking pKa shifts (e.g., ~0.5 units per methyl group) to protonation states .

How are impurities like 1-(Benzo[b]thiophen-4-yl)piperazine controlled during synthesis?

  • HPLC Purity Protocols : Limit impurities to <0.1% using reverse-phase chromatography (C18 columns) with UV detection. Retention times differentiate isomers (e.g., 4-yl vs. 5-yl substitution) .
  • Catalyst Screening : Low Pd catalyst loading (1 mol%) minimizes side products in amination steps .

What in vitro models evaluate the therapeutic potential of this compound derivatives?

  • Receptor Agonism Assays : Radioligand displacement (e.g., [³H]-8-OH-DPAT for 5-HT₁A) quantifies EC₅₀ values. Partial agonism (e.g., D₂/D₃ receptors) is linked to motor disorder mitigation .
  • Metabolic Stability : Liver microsome assays (e.g., human CYP450 isoforms) predict pharmacokinetics. Compound 34c showed >90% stability, supporting further development .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.